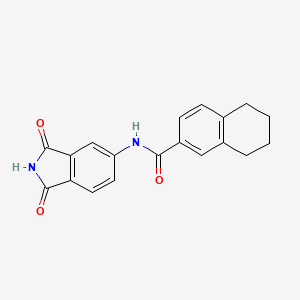

N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

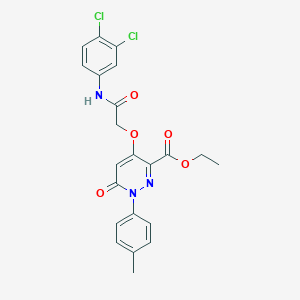

“N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide” is a chemical compound. It likely contains an isoindoline group, which is a type of heterocycle . Isoindolines are found in many biologically active compounds and are used in the synthesis of pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with phthalic anhydride . For example, the synthesis of 3,5-diamino-N-(2-octyl-1,3-dioxoisoindolin-5-yl)benzamide involved a reduction carried out by H2 in a high-pressure reaction kettle .

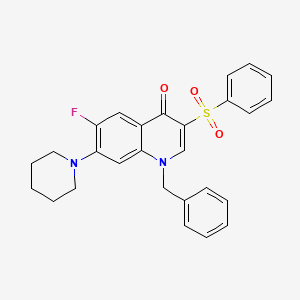

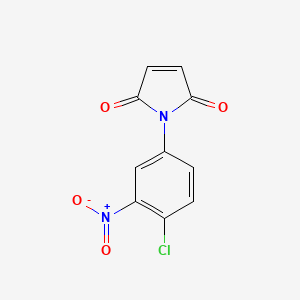

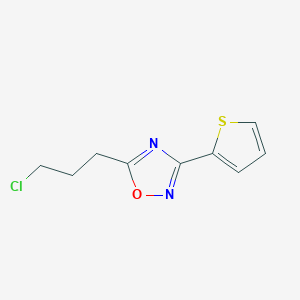

Molecular Structure Analysis

The molecular structure of this compound likely includes an isoindoline group, which consists of a benzene ring fused to a five-membered nitrogen-containing ring .

Chemical Reactions Analysis

The chemical reactions of similar compounds often involve substitution, click reactions, and addition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds often have excellent solubility and high transmittance .

Scientific Research Applications

Modulators of Cereblon (CRBN) Activity

The compound is useful as a modulator of cereblon (CRBN) activity . Cereblon is a protein that plays a crucial role in various biological processes, including cellular proliferation and differentiation. By modulating the activity of this protein, the compound can potentially influence these processes .

2. Treatment of Disorders of Uncontrolled Cellular Proliferation The compound can be used in the treatment of disorders of uncontrolled cellular proliferation, such as cancer . This is particularly relevant for cancers that may be associated with cereblon protein dysfunction .

GSPT1 Degraders

The compound can selectively modulate the degradation of GSPT1 protein . GSPT1 is a protein that plays a key role in the termination of protein synthesis. By acting as a GSPT1 degrader, the compound can potentially influence protein synthesis processes .

Pharmaceutical Compositions

The compound can be included in pharmaceutical compositions . These compositions can be used in the treatment of various clinical conditions and disorders .

Methods of Making the Compound

The compound can be synthesized using various chemical reactions . These methods of synthesis are crucial for the production of the compound for research and therapeutic applications .

Modulators of GSPT1 Dysfunction

The compound can be used to modulate GSPT1 dysfunction . This is particularly relevant for disorders that may be associated with GSPT1 dysfunction .

Mechanism of Action

Target of Action

The primary target of this compound is Cereblon (CRBN) . Cereblon is a protein that plays a crucial role in various cellular processes, including cellular proliferation . It is also associated with the pathogenesis of cancer and other diseases .

Mode of Action

This compound acts as a modulator of Cereblon activity . It selectively modulates the degradation of GSPT1 protein . GSPT1 is a protein that plays a significant role in the termination of protein synthesis and mRNA decay . By degrading GSPT1, the compound can control the rate of protein synthesis, thereby influencing cellular proliferation .

Biochemical Pathways

The compound affects the protein degradation pathway in vivo . This pathway involves the recognition of target proteins by E3 ubiquitin ligase and their subsequent polyubiquitination . The polyubiquitinated proteins are then recognized and degraded by the proteasome .

Pharmacokinetics

The compound’s ability to modulate cereblon activity suggests that it may have good bioavailability

Result of Action

The compound’s action results in the degradation of GSPT1 protein . This can lead to a decrease in protein synthesis and mRNA decay, thereby controlling cellular proliferation . This mechanism of action is particularly beneficial in the treatment of conditions characterized by uncontrolled cellular proliferation, such as cancer .

Action Environment

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c22-17(13-6-5-11-3-1-2-4-12(11)9-13)20-14-7-8-15-16(10-14)19(24)21-18(15)23/h5-10H,1-4H2,(H,20,22)(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWJRDXIPNRKII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide](/img/structure/B2528673.png)

![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2528675.png)

![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide](/img/structure/B2528679.png)

![N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2528682.png)

![Methyl 4-[(1-benzyl-2-oxopyridine-3-carbonyl)amino]benzoate](/img/structure/B2528689.png)

![Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione](/img/structure/B2528690.png)

![5-Fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2528692.png)